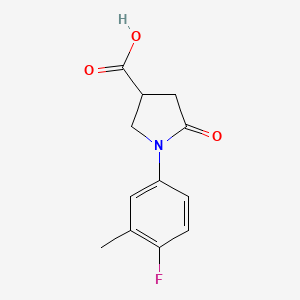

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSIKWMYNNYFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase. This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

Based on the structural similarity with the aforementioned compound, it may interact with its target enzyme to modulate its activity. The specific interaction and resulting changes would need further experimental validation.

Biological Activity

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63675-02-5) is a synthetic compound with a molecular formula of CHFNO and a molecular weight of 237.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxylic acid and a fluoro-methylphenyl group, which may influence its pharmacological properties. The structural representation is as follows:

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to 1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives of pyrrolidine have been shown to possess significant activity against various strains of bacteria, including multidrug-resistant pathogens. The presence of the fluoro group is believed to enhance the lipophilicity and membrane permeability of the compounds, which could improve their efficacy against bacterial membranes .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may inhibit specific bacterial enzymes or interfere with cell wall synthesis, similar to other known antibacterial agents. The structural modifications, such as the introduction of the fluoro group, are thought to play a crucial role in enhancing activity against resistant strains .

In Vitro Studies

In vitro evaluations have demonstrated that compounds with similar structures exhibit potent antibacterial activity. For example, studies on related pyrrolidine derivatives indicated that modifications at the 5-position significantly impacted their antimicrobial potency. In particular, compounds that retained a methyl group at this position showed improved activity compared to their ethyl counterparts .

| Compound Type | Activity Level | Remarks |

|---|---|---|

| Pyrrolidine Derivatives | High | Effective against Gram-positive and Gram-negative bacteria |

| Fluorinated Compounds | Enhanced | Increased membrane penetration and stability |

Case Studies

- Case Study 1 : A study published in MDPI examined various derivatives of pyrrolidine and found that those with halogen substitutions exhibited superior antibacterial properties compared to non-halogenated versions. The study emphasized the importance of fluorine in enhancing biological activity against resistant bacterial strains .

- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of pyrrolidine derivatives indicated that introducing functional groups such as fluoro and methyl significantly affected their interaction with bacterial enzymes, leading to increased efficacy .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is primarily explored for its potential therapeutic properties. Research indicates that compounds with similar structures have been investigated for their roles as:

- Antidepressants : Certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering new avenues for treating depression and anxiety disorders.

- Anticancer Agents : Preliminary studies suggest that modifications of the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in oncology.

Neuroscience

The compound's influence on neurochemical pathways has been a focus of several studies. Its structural characteristics may allow it to interact with neurotransmitter receptors, leading to potential applications in:

- Cognitive Enhancement : Research into similar compounds has indicated effects on memory and learning processes, suggesting that this compound could be investigated for cognitive disorders.

Synthetic Chemistry

In synthetic chemistry, 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways, particularly in the development of pharmaceuticals.

Case Study 1: Antidepressant Activity

A study published in Medicinal Chemistry Letters evaluated the antidepressant-like effects of pyrrolidine derivatives. The findings indicated that compounds structurally related to 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant activity in animal models, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Anticancer Properties

Research documented in Cancer Research explored the cytotoxic effects of various pyrrolidine derivatives on breast cancer cell lines. The study found that certain modifications to the core structure increased apoptosis rates significantly compared to controls, highlighting the potential of 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Structural Variations in Pyrrolidine Derivatives

Key structural differences among analogs lie in substituents on the phenyl ring and modifications to the pyrrolidine core. Below is a comparative analysis:

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, F, NO₂): Enhance acidity of the carboxylic acid and improve radical scavenging in antioxidants. For example, nitro substituents in 1-(5-Chloro-2-hydroxy-3-nitrophenyl)- derivatives increased reducing power (optical density: 1.675 vs. 1.149 for ascorbic acid) .

- Hydroxyl Groups: Improve solubility and hydrogen-bonding capacity. 2-Hydroxyphenyl derivatives demonstrated Gram-positive antibacterial activity .

- Heterocyclic Moieties (e.g., oxadiazole, triazole): Introduced in hydrazide derivatives (e.g., compound 21 in ), these groups enhanced antioxidant activity by 1.35–1.5× compared to ascorbic acid via radical scavenging .

Antioxidant Activity

- DPPH Radical Scavenging: 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher activity than ascorbic acid . Nitro and amino substituents (e.g., compound 6 in ) exhibited strong reducing power (OD: 1.675), attributed to electron-donating effects .

Antimicrobial Activity

Therapeutic Potential

- Anticancer and Anti-inflammatory: Derivatives with dichlorophenyl groups (e.g., 3,5-dichloro-2-hydroxyphenyl) are under study as scaffolds for novel agents .

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Preparation or procurement of the appropriately substituted aniline derivative (4-fluoro-3-methylaniline)

- Formation of the pyrrolidine-3-carboxylic acid core, often via cyclization reactions involving itaconic acid or related unsaturated dicarboxylic acids

- Coupling of the substituted aniline with the pyrrolidine carboxylic acid or its activated derivatives (acid chloride or ester)

- Oxidation or functional group transformations to install the 5-oxo group on the pyrrolidine ring

This approach is adapted from analogous syntheses of related fluorophenyl-substituted pyrrolidines, such as 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Stepwise Preparation Details

Representative Synthetic Scheme

A typical synthetic route, adapted from related compounds, is:

- Starting from 4-fluoro-3-methylaniline and itaconic acid, reflux in acidic conditions to form the pyrrolidine ring with carboxylic acid functionality.

- Conversion of the carboxylic acid to acid chloride or ester.

- Amide bond formation between the pyrrolidine intermediate and the substituted aniline using coupling reagents.

- Oxidation to the 5-oxo form.

Analysis of Preparation Methods

Reaction Yields and Purity

| Reaction Step | Typical Yield (%) | Purification Method | Purity Achieved (%) |

|---|---|---|---|

| Cyclization to pyrrolidine acid | 70–85 | Recrystallization from ethanol/water | >90 |

| Esterification or acid chloride formation | 80–95 | Distillation or recrystallization | >95 |

| Amide coupling | 33–88 | Column chromatography or recrystallization | >95 (HPLC verified) |

| Oxidation to 5-oxo derivative | 75–90 | Recrystallization | >95 |

These yields and purities are consistent with literature reports on related fluorophenyl-pyrrolidine compounds.

Characterization Techniques

- NMR Spectroscopy (¹H and ¹³C) : Confirms substitution pattern on phenyl ring and pyrrolidine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula C12H12FNO3.

- High-Performance Liquid Chromatography (HPLC) : Confirms purity (>95%).

- X-ray Crystallography (optional): Determines stereochemistry and confirms molecular structure.

Research Findings and Optimization Insights

Influence of Substituents on Synthesis

- The 4-fluoro and 3-methyl substituents on the phenyl ring slightly affect electronic properties, influencing coupling efficiency and reaction kinetics.

- Fluorine’s electronegativity can reduce nucleophilic substitution rates, requiring optimization of reaction times and temperatures.

- The methyl group introduces steric hindrance, which can be mitigated by solvent choice (polar aprotic solvents like DMF or DMSO recommended).

Industrial Preparation Considerations

- Continuous flow chemistry techniques can improve reaction control and scalability.

- Acid catalysis (HCl or H2SO4) remains standard for cyclization steps.

- Purification via recrystallization is preferred for cost-effectiveness at scale.

- Reaction monitoring by HPLC ensures batch consistency.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Cyclization temperature | 80–100°C | Ensures complete ring closure |

| Catalyst loading | 0.5–1.0 equiv HCl or H2SO4 | Promotes efficient cyclization |

| Coupling reagent | TCFH + NMI or acid chloride | High coupling efficiency |

| Solvent for coupling | DMF, DMSO, or propan-2-ol | Polar aprotic solvents preferred |

| Oxidant for 5-oxo formation | H2O2 in acidic medium | Mild oxidation to avoid over-oxidation |

| Purification | Recrystallization from ethanol/water | Yields >90% purity |

Q & A

Q. What are the established synthetic pathways for 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield?

The synthesis typically involves cyclocondensation reactions. For example, a related compound (1-(2,4-difluorophenyl) derivative) was synthesized by reacting 2,4-difluoroaniline with itaconic acid under reflux, followed by esterification using sulfuric acid as a catalyst . Key factors include solvent choice (e.g., water for condensation, toluene for cyclization), temperature control, and catalyst selection (acid or transition metals like Pd/Cu). Optimizing stoichiometry and monitoring intermediates via TLC or HPLC improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

NMR (1H and 13C) confirms proton/carbon environments, particularly the fluorophenyl and pyrrolidone moieties. IR identifies carbonyl (C=O) and carboxylic acid (COOH) groups. Mass spectrometry validates molecular weight. Single-crystal X-ray diffraction (used for similar compounds ) provides definitive geometry and stereochemistry. Elemental analysis ensures purity .

Q. How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?

Accelerated stability testing involves exposure to elevated temperatures (40°C, 75% RH), light (ICH Q1B), and pH extremes. Analytical methods include HPLC (degradation monitoring), TGA (thermal decomposition), and XRPD (polymorphic changes). Protocols follow ICH guidelines, with data analyzed via kinetic models (e.g., Arrhenius equation) .

Q. What are common challenges in purifying this compound, and how can they be addressed?

Low solubility and co-elution of by-products are key challenges. Solutions include solvent screening (e.g., EtOAc/hexane mixtures), reverse-phase HPLC with gradient elution, or derivatization (e.g., converting the carboxylic acid to a methyl ester for easier purification) .

Advanced Questions

Q. How can researchers optimize the cyclization step to minimize by-products?

Mitigate by-products by adjusting:

- Catalyst type : Acid catalysts (H2SO4) or transition metals (Pd/Cu) enhance selectivity .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states .

- Temperature gradients : Gradual heating prevents decomposition.

- In situ monitoring : HPLC or inline IR tracks reaction progress. Design of Experiments (DoE) approaches systematically optimize variables .

Q. What strategies resolve contradictory biological activity data in preclinical studies?

Contradictions may arise from impurities or assay variability. Steps include:

- Purity verification : HPLC (>95% purity) and elemental analysis .

- Assay standardization : Replicate under controlled conditions with controls.

- Mechanistic studies : Molecular docking or CRISPR-edited cell lines confirm target engagement .

- Meta-analysis : Compare data across studies, as seen in SAR analyses of pyrrolidine derivatives .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular dynamics (MD) : Models protein interactions (e.g., kinases).

- QSAR : Correlates structural features with bioactivity. Software like AutoDock facilitates docking studies, as applied to pyridine analogs .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Use orthogonal assays:

- Biochemical assays : Measure enzyme inhibition (IC50).

- Cellular assays : CRISPR knockouts or siRNA silencing of targets.

- In vivo models : Pharmacodynamic studies in disease models (e.g., cancer xenografts). Cross-validate with competitive binding assays (SPR, ITC) .

Q. What experimental approaches analyze regioselectivity in substituted pyrrolidine synthesis?

- Isotopic labeling : Tracks reaction pathways via 2H/13C isotopes.

- Computational modeling : DFT predicts favored transition states.

- Protecting group strategies : Direct substitution to desired positions . Validation via NMR NOE or X-ray crystallography confirms outcomes .

Q. How to design a Structure-Activity Relationship (SAR) study for this compound?

SAR requires systematic modifications:

- Core modifications : Vary substituents on fluorophenyl or pyrrolidone rings.

- Bioisosteric replacements : Substitute carboxylic acid with tetrazole or sulfonamide groups.

- Pharmacophore mapping : Identify critical moieties using 3D-QSAR.

Integrate in vitro/in vivo data, as demonstrated for pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.